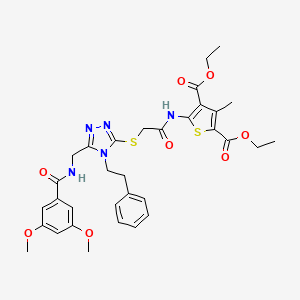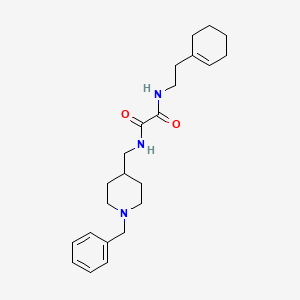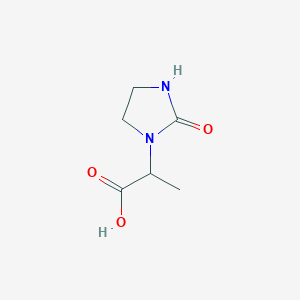![molecular formula C19H18FN3OS B3018530 (4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(p-tolyl)methanone CAS No. 897471-75-9](/img/structure/B3018530.png)
(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(p-tolyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(p-tolyl)methanone is a chemical compound with the molecular formula C22H20FN3O4 . It is used for research purposes.
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel 3-(Piperazin-1-yl)-1,2-benzothiazole derivatives have been synthesized through a multi-step procedure . Another study reported the synthesis of a library of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives .Molecular Structure Analysis
The molecular structure of this compound can be analyzed based on its IUPAC name and InChI code . The IUPAC name is[4-(6-fluoro-1,3-benzoxazol-2-yl)phenyl]-[4-(1-hydroxycyclopropanecarbonyl)piperazin-1-yl]methanone . The InChI code is 1S/C22H20FN3O4/c23-16-5-6-17-18(13-16)30-19(24-17)14-1-3-15(4-2-14)20(27)25-9-11-26(12-10-25)21(28)22(29)7-8-22/h1-6,13,29H,7-12H2 . Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight of409.42 . It is stored in a sealed, dry environment at 2-8°C .
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
The compound has been synthesized and structurally characterized. In a study by Prasad et al. (2018), a related compound was synthesized and evaluated for antiproliferative activity. The structure was confirmed using various spectroscopic methods, and its molecular structure was found to be stabilized by both inter and intra-molecular hydrogen bonds, which contribute to the molecule's stability. Additionally, Hirshfeld surface analysis was employed to analyze intermolecular interactions in the solid state of the crystal (Prasad et al., 2018).
Antimicrobial Activity
A range of compounds, including some with structural similarities to (4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(p-tolyl)methanone, have been synthesized and evaluated for antimicrobial activity. Patel et al. (2011) synthesized new pyridine derivatives and found variable and modest activity against bacteria and fungi. This study highlights the potential antimicrobial properties of such compounds (Patel et al., 2011).
Antipsychotic Potential
In research by Raviña et al. (2000), a series of compounds, including ones structurally related to this compound, were prepared and evaluated as potential antipsychotic agents. These compounds showed affinity for dopamine and serotonin receptors and were evaluated for their antipsychotic potential and risk of inducing extrapyramidal side effects (Raviña et al., 2000).
Anticonvulsant Properties
Malik and Khan (2014) synthesized a series of novel compounds and evaluated their anticonvulsant activities. They found that certain compounds, including derivatives of this compound, showed significant potency as anticonvulsant agents, with one compound demonstrating a higher protective index than the reference drug phenytoin (Malik & Khan, 2014).
Anti-Mycobacterial Activity
Pancholia et al. (2016) identified the benzo[d]thiazol-2-yl(piperazin-1-yl)methanones scaffold as new anti-mycobacterial chemotypes. Their study revealed that certain derivatives demonstrated promising anti-tubercular activity, indicating potential use in treating tuberculosis (Pancholia et al., 2016).
Wirkmechanismus
Target of Action
Similar compounds have been shown to interact with tubulin .
Mode of Action
Related compounds have been found to bind to the colchicine binding site of tubulin . This interaction can disrupt the normal function of tubulin, a protein that is crucial for cell division and structure.
Biochemical Pathways
Disruption of tubulin function can lead to cell cycle arrest and apoptosis .
Result of Action
Related compounds have been shown to induce apoptosis in certain cell lines . Apoptosis, or programmed cell death, is a mechanism that the body uses to remove damaged or unnecessary cells.
Eigenschaften
IUPAC Name |
[4-(6-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-(4-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3OS/c1-13-2-4-14(5-3-13)18(24)22-8-10-23(11-9-22)19-21-16-7-6-15(20)12-17(16)25-19/h2-7,12H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTLUZMSBHOQOCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2,4-dioxo-3-{6-oxo-6-[(pyridin-2-ylmethyl)amino]hexyl}-1,2,3,4-tetrahydroquinazoline-7-carboxylate](/img/structure/B3018447.png)





![1-(6-methoxybenzo[d]thiazol-2-yl)-N-methylpiperidine-3-carboxamide](/img/structure/B3018459.png)
![N-[3-(2-oxopiperidin-1-yl)phenyl]benzenesulfonamide](/img/structure/B3018464.png)
![1-(4-chlorophenyl)-5-(3,5-dimethylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B3018465.png)

![3-[(5E)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B3018467.png)

![1-[4-(2-Methylpropyl)phenyl]ethane-1,2-diol](/img/structure/B3018469.png)
